molecular formula C21H25NO5 B11647780 ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11647780
M. Wt: 371.4 g/mol
InChI Key: ZRLTUVAHXOYKHS-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxycarbonyl group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **PROPYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its ethyl ester group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different ester groups.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl (4Z)-4-[(4-methoxycarbonylphenyl)methylidene]-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H25NO5/c1-6-27-21(25)18-14(4)22(12-13(2)3)19(23)17(18)11-15-7-9-16(10-8-15)20(24)26-5/h7-11,13H,6,12H2,1-5H3/b17-11-

InChI Key

ZRLTUVAHXOYKHS-BOPFTXTBSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C(=O)OC)CC(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C(=O)OC)CC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.